molecular formula C12H14O B12875036 5-Isopropyl-2-methylbenzofuran

5-Isopropyl-2-methylbenzofuran

Cat. No.: B12875036
M. Wt: 174.24 g/mol
InChI Key: HDAIAWZEEDJJCO-UHFFFAOYSA-N
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Description

5-Isopropyl-2-methylbenzofuran is a chemical compound based on the benzofuran scaffold, a structure of significant interest in medicinal and organic chemistry research. Benzofuran derivatives are frequently investigated for their diverse biological activities. For instance, some 2-methylbenzofuran compounds have been identified as potent inhibitors of monoamine oxidase (MAO), an important target for neurological disorders . Other structurally similar compounds, such as those with sulfonyl or carboxylate functional groups, are routinely characterized using techniques like X-ray crystallography to understand their molecular geometry and intermolecular interactions, which is crucial for structure-activity relationship (SAR) studies . Researchers utilize this compound and its analogs as a key synthetic intermediate or building block for the development of novel molecules with potential pharmacological value. The isopropyl and methyl substituents on the benzofuran core can influence the compound's lipophilicity and steric properties, making it a valuable template for creating targeted libraries in drug discovery programs. This product is intended for research purposes only and is not for human or veterinary diagnostic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H14O

Molecular Weight

174.24 g/mol

IUPAC Name

2-methyl-5-propan-2-yl-1-benzofuran

InChI

InChI=1S/C12H14O/c1-8(2)10-4-5-12-11(7-10)6-9(3)13-12/h4-8H,1-3H3

InChI Key

HDAIAWZEEDJJCO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(O1)C=CC(=C2)C(C)C

Origin of Product

United States

Synthetic Methodologies for 5 Isopropyl 2 Methylbenzofuran and Analogous Benzofuran Derivatives

Classical and Conventional Approaches to Benzofuran (B130515) Core Construction

Traditional methods for synthesizing the benzofuran ring system often rely on the formation of key carbon-oxygen and carbon-carbon bonds through cyclization, annulation, and condensation reactions. These approaches, while established, remain fundamental in organic synthesis.

Cyclization Reactions and Dehydration Processes

One of the most direct methods for constructing the benzofuran ring is through the intramolecular cyclization of a suitably functionalized precursor, often followed by a dehydration step. A prominent example is the acid-catalyzed cyclodehydration of α-phenoxy ketones. researchgate.netscilit.comresearchgate.net This strategy involves the initial preparation of an α-phenoxy ketone, which is then cyclized under acidic conditions to furnish the benzofuran product. For the synthesis of 5-Isopropyl-2-methylbenzofuran, this would typically start with the O-alkylation of 4-isopropylphenol (B134273) with a 2-halopropanal derivative, followed by acid-mediated ring closure. A particularly effective reagent for this transformation is Eaton's reagent (phosphorus pentoxide in methanesulfonic acid), which facilitates the cyclization under mild conditions to produce 2,3-disubstituted benzofurans with good to excellent yields. researchgate.netscilit.comresearchgate.net

The general applicability of this method allows for the synthesis of a variety of substituted benzofurans by simply varying the starting phenol (B47542) and α-haloketone. nih.gov

Table 1: Examples of Benzofuran Synthesis via Cyclodehydration of α-Phenoxy Ketones

Starting Phenol Alkylating Agent Catalyst/Reagent Product Reference
4-Isopropylphenol 1-chloropropan-2-one Eaton's Reagent This compound researchgate.netscilit.com
Phenol α-bromoacetophenone PPA 3-Phenylbenzofuran researchgate.net

Intermolecular Annulation Strategies

Intermolecular annulation involves the construction of the benzofuran ring from two separate components in a single or stepwise sequence. These strategies are versatile for creating diverse substitution patterns. One such method is the perchloric acid (HClO₄)-mediated intermolecular annulation of phenols with α-methoxy-β-ketoesters. researchgate.net In the presence of water, this reaction proceeds through the formation of an α-methoxyacetophenone intermediate, which then undergoes annulation to yield the benzofuran. researchgate.net

Another approach is the [4+1] annulation reaction of para-quinone methides. rsc.org This method allows for the synthesis of 2,3-dihydrobenzofurans, which can be subsequently oxidized to the corresponding benzofurans. These reactions are typically metal-free and proceed under mild conditions. rsc.org

Alkylation and Condensation Reaction Sequences

This class of reactions involves the initial alkylation of a phenol, followed by a condensation reaction to close the furan (B31954) ring. A common route is the reaction of phenols with α-haloketones, which can proceed via an initial O-alkylation followed by intramolecular cyclization. nih.gov Alternatively, a Friedel–Crafts-like C-alkylation can occur, followed by cyclodehydration to yield the benzofuran. Titanium tetrachloride (TiCl₄) has been shown to promote the direct reaction of phenols and α-haloketones to regioselectively produce 2-alkyl benzofurans. nih.gov

A notable modern variation is the ruthenium-catalyzed dehydrative C-H alkylation of phenols with alcohols. organic-chemistry.orgacs.orgorganic-chemistry.org This method forms a C-C bond at the ortho position of the phenol, which can then undergo cyclization. When phenols are reacted with 1,2-diols using a cationic ruthenium-hydride catalyst, benzofuran derivatives are formed through a dehydrative C-H alkenylation and subsequent annulation, with water as the only byproduct. organic-chemistry.orgacs.org

Advanced Catalytic Strategies for Benzofuran Synthesis

The development of transition-metal catalysis has revolutionized the synthesis of heterocyclic compounds, including benzofurans. These methods often offer higher efficiency, selectivity, and functional group tolerance compared to classical approaches.

Transition-Metal-Catalyzed Transformations (e.g., Palladium-, Copper-, Ruthenium-, Platinum-mediated reactions)

A variety of transition metals have been employed to catalyze the formation of the benzofuran ring. Palladium-catalyzed reactions are particularly prevalent. For instance, the oxidative cyclization of o-allylphenols, which can be generated via a Friedel-Crafts alkylation of phenols, can be achieved using a Pd(II) catalyst. nih.gov

Copper-catalyzed methods are also widely used. An efficient copper-promoted domino reaction involves the hydration and intramolecular annulation of 2-fluorophenylacetylene derivatives to afford benzofurans. nih.gov This demonstrates the utility of copper in facilitating C-O bond formation. Ruthenium catalysts, as mentioned earlier, are effective for dehydrative C-H alkylation/alkenylation followed by annulation. organic-chemistry.orgacs.orgorganic-chemistry.org

Table 2: Overview of Transition-Metal-Catalyzed Benzofuran Syntheses

Catalyst System Reaction Type Starting Materials Key Features Reference(s)
PdCl₂(PPh₃)₂ / CuI Sonogashira Coupling / Annulation o-Iodophenols, Terminal Alkynes High efficiency, mild conditions researchgate.netnih.govwikipedia.org
Cationic Ru-H Complex Dehydrative C-H Alkenylation / Annulation Phenols, 1,2-Diols Atom economical, water as byproduct organic-chemistry.orgacs.org
Pd(OAc)₂ Oxidative Annulation o-Allylphenols Good yields for 2-substituted benzofurans nih.gov

A powerful and widely utilized strategy for the synthesis of 2-substituted and 2,3-disubstituted benzofurans is the palladium- and copper-cocatalyzed Sonogashira cross-coupling reaction, followed by an intramolecular cyclization (annulation). researchgate.netnih.govwikipedia.orglookchem.comorganic-chemistry.orglibretexts.org This sequence typically involves the coupling of an ortho-halophenol (commonly an o-iodophenol) with a terminal alkyne. researchgate.net

For the synthesis of this compound, the process would involve the Sonogashira coupling of 4-isopropyl-2-iodophenol with propyne. The resulting o-alkynylphenol intermediate readily undergoes intramolecular 5-endo-dig cyclization, often in the same pot, to yield the desired benzofuran. researchgate.net This method is highly versatile, as a wide array of terminal alkynes can be used to generate diverse 2-substituted benzofuran derivatives. The reaction is typically carried out under mild conditions using a palladium(0) catalyst, a copper(I) cocatalyst (such as CuI), and an amine base. wikipedia.orglibretexts.org

This tandem Sonogashira coupling-cyclization protocol has become a cornerstone in benzofuran synthesis due to its reliability, broad substrate scope, and the commercial availability of the required starting materials. researchgate.netlookchem.com

Oxidative Cyclization Reactions

Oxidative cyclization represents a powerful and atom-economical approach for synthesizing benzofurans. These reactions typically involve the intramolecular cyclization of a suitably functionalized phenol derivative, where an oxidant facilitates the ring-closing step.

Palladium-catalyzed oxidative cyclization is a prominent method. For instance, 2-allylphenols can be converted into 2-methylbenzofurans. acs.org This transformation can be part of a one-pot procedure starting from allyl aryl ethers, which first undergo a Claisen rearrangement to form the 2-allylphenol (B1664045) intermediate, followed by the palladium-catalyzed oxidative cyclization. acs.org Catalysts such as bis(acetonitrile)dichloropalladium(II) [PdCl₂(MeCN)₂] are effective, often using benzoquinone as the oxidant. organic-chemistry.org

Copper catalysts also facilitate the aerobic oxidative cyclization of phenols and alkynes in a one-pot procedure to yield polysubstituted benzofurans. rsc.org This method involves a sequential nucleophilic addition of the phenol to the alkyne, followed by the copper-catalyzed oxidative ring closure using molecular oxygen as the terminal oxidant. rsc.org

Furthermore, metal-free oxidative cyclizations have been developed using hypervalent iodine reagents. organic-chemistry.org For example, 2-hydroxystilbenes can be cyclized to 2-arylbenzofurans using reagents like (diacetoxyiodo)benzene (B116549) [PhI(OAc)₂], either stoichiometrically or catalytically in the presence of a co-oxidant like m-chloroperbenzoic acid (m-CPBA). organic-chemistry.orgnih.gov

Table 1: Examples of Palladium-Catalyzed Oxidative Cyclization of Allyl Aryl Ethers to Benzofurans acs.org

Entry Allyl Aryl Ether Substrate Catalyst (mol %) Time (h) Product Yield (%)
1 Allyl phenyl ether Pd(MeCN)₂Cl₂ (10) 1 2-Methylbenzofuran (B1664563) 88
2 Allyl p-tolyl ether Pd(MeCN)₂Cl₂ (10) 2 2,5-Dimethylbenzofuran 86
3 Allyl 4-methoxyphenyl (B3050149) ether Pd(MeCN)₂Cl₂ (10) 2 5-Methoxy-2-methylbenzofuran 90
4 Allyl 4-chlorophenyl ether Pd(MeCN)₂Cl₂ (10) 3 5-Chloro-2-methylbenzofuran 81
Metal Carbene Insertion to C-H Bonds

The insertion of a metal carbene into a phenolic O-H bond is another sophisticated strategy for benzofuran synthesis. This approach typically involves the decomposition of a diazo compound by a transition metal catalyst to generate a reactive metal carbene intermediate.

Dirhodium(II) catalysts are particularly effective for promoting the O-H insertion of α-diazo-β-ketoesters with phenols. nih.gov The resulting intermediate can then undergo an acid-catalyzed cyclization and dehydration, often using polyphosphoric acid (PPA), to furnish the benzofuran ring. nih.gov This method allows for the construction of highly functionalized benzofurans. Rhodium(III) catalysts have also been employed in the annulation between salicylaldehydes and diazo compounds, demonstrating controllable chemoselectivity. nih.gov The reaction proceeds via the generation of a rhodium carbene, which then engages in a cascade of reactions to form the final benzofuran product.

Lewis and Brønsted Acid-Promoted Cyclizations

Acid catalysis provides a classic yet effective means for promoting the cyclization of precursors to form the benzofuran ring. Both Lewis and Brønsted acids have been successfully employed.

Lewis Acid Catalysis: Lewis acids such as boron trifluoride (BF₃) can mediate the dehydrative cycloaddition of benzoquinones with stilbene (B7821643) oxides to afford substituted benzofurans. researchgate.net Indium(III) halides have been shown to catalyze the hydroalkoxylation of ortho-alkynylphenols, leading to C2-substituted benzofurans. organic-chemistry.org A recently developed method involves the Lewis acid-catalyzed cyclization of o-hydroxyphenyl propargylamines with sodium sulfinates. acs.org This reaction proceeds through the in situ generation of o-quinone methide intermediates, followed by a sulfa-Michael addition and a Lewis acid-promoted annulation to yield 3-sulfonylbenzofurans. acs.org

Brønsted Acid Catalysis: Brønsted acids like p-toluenesulfonic acid (p-TSA) and triflic acid are used to catalyze the intramolecular cyclization of various precursors. For example, the dehydrative cyclization of β,γ-unsaturated α-hydroxyketones can be promoted by catalytic p-TSA to form tetrasubstituted furans. rsc.org In a more direct route to benzofurans, Brønsted acids can mediate a cascade reaction of resorcinols with 1,2-diaza-1,3-dienes, involving a Michael reaction followed by cyclization, to produce substituted hydroxy-benzofurans without the need for a metal catalyst or oxidant. nih.gov

Base-Mediated and Catalyst-Free Synthetic Pathways

While many syntheses rely on metal or acid catalysts, several efficient methods operate under basic or even catalyst-free conditions.

Base-Mediated Pathways: The Rap-Stoermer reaction, a classic method, utilizes a base to condense an α-haloketone with a salicylaldehyde (B1680747) derivative. nih.gov Triethylamine is often used as the base in a Dieckmann-like aldol (B89426) condensation to afford benzofurans in high yields. nih.gov Another approach involves the base-catalyzed condensation of o-hydroxyphenones with 1,1-dichloroethylene. organic-chemistry.org Furthermore, 2-substituted benzofurans can be readily prepared from o-hydroxyarylalkynes under basic conditions. rsc.org

Catalyst-Free Pathways: In some cases, the inherent reactivity of the substrates allows for benzofuran synthesis without any catalyst. A notable example is the reaction between hydroxyl-substituted aryl alkynes and sulfur ylides, which proceeds through a cascade of reactions including nucleophilic addition and subsequent cyclization to form tricyclic benzofuran derivatives. nih.gov Another catalyst-free method involves the reaction of nitroepoxides with salicylaldehydes at elevated temperatures, using potassium carbonate as a base, to produce various benzofuran derivatives. acs.org

Regioselectivity and Stereocontrol in Benzofuran Ring Formation

Achieving control over regioselectivity and stereochemistry is a critical challenge in the synthesis of complex substituted benzofurans. The outcome of the cyclization is often dictated by steric and electronic factors of the precursors, as well as the reaction conditions and catalysts employed.

Regioselectivity: In reactions involving unsymmetrically substituted phenols, the cyclization can occur at two different ortho positions, potentially leading to a mixture of regioisomers. For example, in Friedel-Crafts type cyclizations of α-phenoxycarbonyl compounds, if both ortho positions are available, the reaction often favors the sterically less-hindered product. oregonstate.edu However, when steric factors are not dominant, mixtures can be common. oregonstate.edu Strategic placement of directing or blocking groups on the aromatic ring is a common tactic to ensure high regioselectivity. In other methods, such as the reaction of 3-hydroxy-2-pyrones with nitroalkenes, very high regioselectivity can be achieved due to the electronically polarized nature of the coupling partners, allowing for the programmable synthesis of benzofuranones with complex substitution patterns. acs.org

Stereocontrol: When the benzofuran ring formation creates one or more stereocenters, controlling the stereochemical outcome is essential. Enantioselective synthesis can be achieved through organocatalysis. For instance, the domino Michael/O-cyclization between β-naphthols and nitroalkenes, catalyzed by chiral primary amines, can produce dihydrobenzofurans with excellent enantio- and diastereoselectivity. nih.gov Subsequent diastereoselective functionalization can lead to conformationally stable C(sp²)-C(sp³) atropisomers. nih.gov Bidirectional enantioselective synthesis has also been reported, where a diastereo- and enantio-selective organocatalyzed domino reaction is used to synthesize enantioenriched bis-dihydrobenzofuran precursors, which can then be converted to bis-benzofuran atropisomers. rsc.org

Specific Synthetic Pathways and Precursors to this compound

While a specific, documented synthesis of this compound is not readily found in the reviewed literature, plausible synthetic routes can be designed based on the general methodologies described above. The logical precursor for this compound is 4-isopropylphenol or its derivatives.

A likely pathway would be an adaptation of the palladium-catalyzed oxidative cyclization. acs.org The synthesis would begin with the O-allylation of 4-isopropylphenol to form allyl 4-isopropylphenyl ether. This ether would then be subjected to a Claisen rearrangement to yield 2-allyl-4-isopropylphenol. Subsequent Pd(II)-catalyzed oxidative cyclization of this intermediate would directly produce this compound.

Alternatively, a base-mediated pathway could be employed by reacting 4-isopropylphenol with chloroacetone (B47974) in a Williamson ether synthesis to produce 1-(4-isopropylphenoxy)propan-2-one. This intermediate could then undergo intramolecular cyclization under various conditions to form the target benzofuran.

Oxidation of Precursors to Substituted Benzofurans

Oxidation reactions are frequently used in the synthesis of benzofuran derivatives, either to form the heterocyclic ring itself (as in oxidative cyclization) or to modify a pre-formed benzofuran scaffold.

A direct example related to the target molecule involves the oxidation of a sulfur-containing precursor. The compound 5-isopropyl-2-methyl-3-phenyl-sulfanyl-1-benzofuran can be oxidized using 3-chloroperoxybenzoic acid (m-CPBA) to prepare 5-isopropyl-2-methyl-3-phenyl-sulfonyl-1-benzofuran. nih.gov This demonstrates how the benzofuran nucleus, once formed, can be chemically modified at its substituents.

More generally, the biomimetic oxidation of the benzofuran ring itself can be studied to understand metabolic pathways or to generate novel compounds. mdpi.com Using manganese(III) porphyrins as catalysts with hydrogen peroxide, benzofurans can be oxidized to various products, with the reaction outcome depending on the substitution pattern of the starting material. mdpi.com Additionally, 3-arylbenzofuran-2(3H)-ones can undergo a transition-metal-free decarbonylation–oxidation to yield 2-hydroxybenzophenones, showcasing an oxidative ring-opening of a benzofuranone precursor. beilstein-journals.org

Molecular Mechanisms of Action for 5 Isopropyl 2 Methylbenzofuran and Benzofuran Analogues in Biological Systems

Identification and Characterization of Molecular Targets

The biological effects of benzofuran (B130515) analogues are initiated by their interaction with specific molecular targets, primarily enzymes and receptors. These interactions can lead to either the inhibition of enzymatic activity or the modulation of receptor function, thereby triggering downstream cellular responses.

Enzyme Inhibition Studies

Benzofuran derivatives have been identified as inhibitors of several key enzymes involved in various physiological and pathological processes.

Chorismate Mutase: Certain 3-(benzofuran-2-ylmethyl) substituted (pyrazolo/benzo)triazinone derivatives have been evaluated for their inhibitory activity against chorismate mutase, an enzyme essential in the shikimate pathway of bacteria, fungi, and plants. rsc.orgnih.gov In vitro studies demonstrated that some of these compounds exhibit significant inhibition of this enzyme, suggesting their potential as antimicrobial agents. rsc.orgnih.gov

Urokinase-type Plasminogen Activator (uPA): The urokinase-type plasminogen activator (uPA) system is implicated in cancer invasion and metastasis. nih.govnih.gov Amiloride (B1667095), a known uPA inhibitor, has served as a basis for the development of more potent benzofuran-containing analogues. nih.gov A series of 6-N,N-(hexamethylene) amiloride derivatives incorporating a benzofuran group were synthesized and showed enhanced inhibitory potency against uPA. nih.gov For instance, the addition of a fluorine atom at the 4-position of the 2-benzofuranyl group resulted in a twofold increase in potency. nih.gov

DNA Gyrase B: Benzofuran-pyrazole based compounds have been investigated as potential antimicrobial agents through the inhibition of DNA gyrase B, a subunit of a bacterial enzyme crucial for DNA replication. mdpi.comnih.govresearchgate.net Compound 9, a notable example from this series, demonstrated potent inhibition of E. coli DNA gyrase B with an IC50 value of 9.80 µM, which is comparable to the antibiotic ciprofloxacin. mdpi.comnih.gov

Protein Tyrosine Phosphatase: Benzofuran derivatives have shown inhibitory activity against protein tyrosine phosphatases (PTPs), including lymphoid-tyrosine phosphatase (LYP). nih.govresearchgate.net Novel benzofuran-2-carboxylic acid derivatives have been designed as LYP inhibitors, with the most active compounds, D34 and D14, exhibiting reversible inhibition with Ki values of 0.93 μM and 1.34 μM, respectively. nih.gov These compounds demonstrated selectivity for LYP over other phosphatases. nih.gov

EnzymeBenzofuran Analogue ClassKey FindingsReference
Chorismate Mutase3-(Benzofuran-2-ylmethyl) substituted (pyrazolo/benzo)triazinonesIn vitro inhibition of 64-65% at 30 µM. rsc.orgnih.gov
Urokinase-type Plasminogen Activator (uPA)6-N,N-(hexamethylene) amiloride derivatives with benzofuranAddition of a 4-fluoro-2-benzofuranyl group increased potency (Ki = 88 nM). nih.gov
DNA Gyrase BBenzofuran-pyrazole based compoundsCompound 9 showed an IC50 of 9.80 µM against E. coli DNA gyrase B. mdpi.comnih.gov
Lymphoid-Tyrosine Phosphatase (LYP)Benzofuran-2-carboxylic acid derivativesCompound D34 exhibited a Ki of 0.93 µM. nih.gov

Receptor Ligand Binding and Functional Modulation

Benzofuran analogues also exert their effects by binding to and modulating the function of various cellular receptors.

GPR40/FFA1: G protein-coupled receptor 40 (GPR40), also known as free fatty acid receptor 1 (FFA1), is a receptor that mediates glucose-stimulated insulin (B600854) secretion. nih.govresearchgate.netenamine.netnih.govmdpi.com (2,3-dihydro-1-benzofuran-3-yl)acetic acid derivatives have been identified as GPR40/FFA1 agonists. nih.govresearchgate.net Optimization of these derivatives led to the discovery of compounds with improved pharmacokinetic profiles that act as glucose-dependent insulinotropic agents. nih.govresearchgate.net

Serotonin (B10506) Receptors: Certain benzofuran derivatives have been synthesized and evaluated for their affinity to serotonin receptors and the serotonin transporter. nih.govnih.govdrugbank.com These studies have led to the development of compounds with dual 5-HT1A receptor and serotonin transporter affinity, indicating their potential to modulate serotonergic neurotransmission. nih.gov

ReceptorBenzofuran Analogue ClassKey FindingsReference
GPR40/FFA1(2,3-dihydro-1-benzofuran-3-yl)acetic acid derivativesAct as agonists, promoting glucose-dependent insulin secretion. nih.govresearchgate.net
Serotonin Receptors (5-HT1A) and TransporterBenzofuran derivatives linked to 3-indoletetrahydropyridineExhibit dual affinity, suggesting modulation of the serotonin system. nih.gov

Cellular and Subcellular Effects

The interaction of benzofuran analogues with their molecular targets initiates a cascade of cellular and subcellular events, influencing signaling pathways, organelle function, and cellular stress responses.

Modulation of Cellular Signaling Pathways

Benzofuran derivatives have been shown to modulate key cellular signaling pathways involved in cell survival, inflammation, and proliferation. One notable example is the PI3K/Akt signaling pathway, which is crucial for cell survival. The benzofuran derivative MBPTA has been shown to activate this pathway, and its protective effects against MPP+-induced cell damage were nullified by PI3K and Akt inhibitors. nih.gov Furthermore, piperazine/benzofuran hybrids have demonstrated the ability to inhibit the phosphorylation of key proteins in the NF-κB and MAPK signaling pathways, which are central to the inflammatory response. nih.gov

Impact on Mitochondrial Function and Bioenergetics

Mitochondria play a central role in cellular metabolism and apoptosis. A novel benzofuran derivative, 2-amino-3-(2-chlorophenyl)-6-(4-dimethylaminophenyl)benzofuran-4-yl acetate (B1210297) (ACDB), has been shown to induce apoptosis in human chondrosarcoma cells through mitochondrial dysfunction. nih.gov This indicates that some benzofuran analogues can directly impact mitochondrial integrity, leading to programmed cell death.

Regulation of Oxidative Stress Responses

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the cell's antioxidant defenses, is implicated in various pathological conditions. nih.govnih.govsemanticscholar.orgrsc.orgresearchgate.net Benzofuran derivatives have been investigated for their ability to modulate oxidative stress. nih.govnih.govsemanticscholar.orgrsc.orgresearchgate.net The benzofuran derivative MBPTA was found to inhibit the generation of ROS and nitric oxide (NO) induced by MPP+. nih.gov This suggests a direct role for this compound in mitigating oxidative and nitrosative stress. The antioxidant properties of various benzofuran derivatives have been documented, with some exhibiting potent free radical scavenging activity. nih.govsemanticscholar.orgrsc.org

Influence on Gene and Protein Expression Relevant to Biological Outcomes (e.g., osteogenic genes)

Modulation of Osteogenic Genes by Benzofuran Analogues

Several studies have highlighted the potential of benzofuran derivatives to promote bone formation by upregulating the expression of critical osteogenic genes. researchgate.net This is a significant area of research, as osteoporosis, a condition characterized by reduced bone mass and an increased risk of fractures, is a growing health concern. nih.gov The development of orally active drugs that can stimulate bone formation is a key therapeutic goal. nih.gov

One notable example is a benzofuran-pyran hybrid, compound 4e , which has demonstrated osteogenic potential. In preclinical studies, compound 4e was found to increase the expression of several important osteogenic genes in primary osteoblasts. nih.gov Specifically, it was shown to counteract the negative effects of dexamethasone, a glucocorticoid known to impair bone formation, by reversing the downregulation of key genes involved in osteoblast differentiation. nih.gov

Another benzofuran derivative, compound 22 , also a benzofuran-pyran hybrid, has been shown to up-regulate the expression of osteogenic genes such as RUNX2, BMP-2, and COL-1 in osteoblast cells. nih.gov This upregulation supports the potential of this compound as a potent osteogenic agent. nih.gov

Furthermore, research into 3,5-disubstituted benzofuran derivatives has identified compounds with the ability to promote osteoblast differentiation. nih.gov One such compound, 23d , exhibited potent activity in increasing alkaline phosphatase, a key marker of osteoblast activity. nih.gov The mechanism of action for this class of compounds is suggested to be through the inhibition of cyclin-dependent kinase 8 (CDK8). nih.govjst.go.jp

The table below summarizes the observed effects of a specific benzofuran-pyran hybrid, compound 4e, on the expression of key osteogenic genes in the presence of dexamethasone, which is known to suppress bone formation. nih.gov

GeneFunction in OsteogenesisEffect of Compound 4e on mRNA Expression (Fold Increase vs. Dexamethasone Control)
RUNX2Master transcription factor for osteoblast differentiation.1.6 to 2.4
BMP2Induces bone and cartilage formation.1.5 to 3.1
ALPEarly marker of osteoblast differentiation.1.6 to 2.1

These findings indicate that certain benzofuran analogues can positively influence the gene expression profile of osteoblasts, promoting their differentiation and activity. The upregulation of master regulatory genes like RUNX2 and signaling molecules such as BMP2 suggests that these compounds can activate the molecular machinery required for bone formation. nih.gov

In addition to direct gene expression, these compounds have been shown to affect protein levels and signaling pathways. For instance, compound 4e was found to protect the expression of β-catenin, a key protein in the Wnt signaling pathway, which is crucial for bone development and maintenance. nih.gov By modulating such pathways, benzofuran analogues can influence a cascade of downstream genes and proteins that collectively contribute to osteogenic outcomes. nih.gov

The following table details the impact of compound 4e on various biological markers related to bone formation and resorption.

Biological MarkerRole in Bone MetabolismObserved Effect of Compound 4e
Alkaline Phosphatase (ALP) ActivityMarker of osteoblast activity and bone formation.Increased nih.gov
MineralizationProcess of depositing minerals in the bone matrix.Enhanced nih.gov
β-catenin ExpressionKey component of the Wnt signaling pathway, promoting bone formation.Preserved nih.gov
OsteocalcinProtein marker for bone formation.Increased nih.gov
Sclerostin (SOST)Inhibitor of the Wnt signaling pathway, reducing bone formation.Decreased nih.gov
CTX-I (C-terminal telopeptide of type I collagen)Marker of bone resorption.Decreased nih.gov

Computational Chemistry and in Silico Modeling of 5 Isopropyl 2 Methylbenzofuran

Molecular Dynamics Simulations and Conformational Analysis

Dynamic Behavior and Solvent Interactions

The dynamic behavior of 5-Isopropyl-2-methylbenzofuran is characterized by the interplay between its rigid aromatic core and the flexible alkyl substituents. The benzofuran (B130515) ring system is largely planar, providing a stable, electron-rich backbone. In contrast, the methyl and isopropyl groups attached to this core exhibit rotational freedom. Molecular dynamics simulations can model these movements over time, revealing how the molecule explores different conformations and how this flexibility influences its interactions with its environment.

Solvent interactions are critical in determining the solubility, reactivity, and aggregation tendencies of a molecule. The nature of these interactions for this compound is dictated by its distinct molecular regions: the hydrophobic alkyl groups and the polarizable π-system of the benzofuran core.

In Polar Solvents (e.g., Water, Ethanol): The isopropyl and methyl groups are hydrophobic and will tend to minimize contact with polar solvent molecules. This can lead to a phenomenon known as hydrophobic hydration, where water molecules form an ordered "cage-like" structure around these nonpolar groups. The oxygen atom in the furan (B31954) ring can act as a weak hydrogen bond acceptor, allowing for specific, albeit modest, favorable interactions with protic solvents. Computational models like the Polarizable Continuum Model (PCM) are often used to simulate these bulk solvent effects, showing changes in molecular geometry and electronic structure upon solvation.

In Non-polar Solvents (e.g., Toluene, Hexane): In non-polar environments, the molecule interacts primarily through weaker van der Waals forces, specifically London dispersion forces. The hydrophobic alkyl groups interact favorably with the non-polar solvent molecules. The aromatic benzofuran core can engage in π-π stacking interactions with aromatic solvents like toluene. These favorable dispersion and π-π interactions generally lead to higher solubility in non-polar media.

The following table summarizes the primary types of interactions predicted between this compound and different solvent types.

Solvent TypeDominant Interaction Type with this compoundMolecular Region Involved
Polar Protic (e.g., Water)Hydrophobic Effect / Dispersion ForcesIsopropyl and Methyl Groups
Weak Hydrogen Bonding (Acceptor)Furan Oxygen Atom
Polar Aprotic (e.g., Acetone)Dipole-Induced Dipole / Dispersion ForcesEntire Molecule
Non-polar Aromatic (e.g., Toluene)π-π Stacking / Dispersion ForcesBenzofuran Ring System
Non-polar Aliphatic (e.g., Hexane)Dispersion ForcesEntire Molecule

Intermolecular Interactions and Aggregation Phenomena

In the absence of a solvent or in concentrated solutions, this compound molecules interact with each other, leading to potential aggregation or crystal formation. The specific nature of these interactions can be inferred from crystallographic studies of closely related molecules, such as 5-Isopropyl-2-methyl-3-phenyl-sulfonyl-1-benzofuran. nih.gov Computational methods, including Hirshfeld surface analysis, can quantify the relative contributions of different types of intermolecular contacts. mdpi.com

The key intermolecular forces at play are:

π-π Stacking: The planar, electron-rich benzofuran rings of adjacent molecules can stack on top of one another. These interactions are crucial for the stabilization of molecular aggregates and crystal lattices. In a related crystal structure, the centroid-centroid distance between stacked benzene (B151609) and furan rings was found to be 3.762 Å, a typical distance for stabilizing π-π interactions. nih.gov

C-H⋯π Interactions: Hydrogen atoms from the methyl and isopropyl groups can interact favorably with the electron-rich face of the benzofuran ring of a neighboring molecule. These interactions, where the C-H bond acts as a weak donor and the π-system as an acceptor, are important directional forces in crystal packing.

These non-covalent interactions drive the self-assembly and aggregation of the molecules. Molecular dynamics simulations can model this process, showing how molecules initially dispersed in a solvent might come together to form dimers, trimers, and larger clusters over time, driven by the energetic favorability of these combined interactions.

The table below details the types of intermolecular interactions expected for this compound, with geometric parameters informed by studies on analogous structures. nih.gov

Interaction TypeDonor GroupAcceptor GroupTypical Distance Range (Å)
π-π StackingBenzofuran π-systemBenzofuran π-system3.5 - 3.8 (centroid-centroid)
C-H⋯πAlkyl C-HBenzofuran π-system2.5 - 2.9 (H to ring plane)
C-H⋯OAlkyl C-HFuran Oxygen2.4 - 2.8 (H to O distance)
Van der WaalsEntire MoleculeEntire MoleculeVariable

Prediction and Analysis of Linear and Non-linear Optical Properties

Computational quantum chemistry is an essential tool for predicting the optical properties of organic molecules. These properties arise from the interaction of a molecule's electron cloud with the oscillating electric field of light. For molecules with extensive π-conjugated systems like this compound, these interactions can be particularly significant, making them candidates for materials with interesting linear and non-linear optical (NLO) responses.

Linear Optical Properties: The primary linear optical property is described by the molecule's polarizability (α). This is a measure of how easily the electron cloud is distorted by an electric field. DFT calculations can accurately predict the polarizability tensor. The average polarizability, <α>, is related to the material's refractive index. The electron-donating nature of the alkyl groups and the ether oxygen can enhance the polarizability of the benzofuran π-system.

Non-linear Optical (NLO) Properties: NLO properties become apparent under intense light, such as that from a laser. The most important NLO property at the molecular level is the first hyperpolarizability (β). This property is responsible for effects like second-harmonic generation (SHG), where light of a certain frequency is converted to light of double that frequency. For a molecule to have a non-zero β value, it must be non-centrosymmetric. While this compound itself has a relatively low degree of charge asymmetry, its benzofuran core serves as a versatile scaffold that can be functionalized with strong electron-donating and electron-accepting groups to create potent NLO chromophores.

Time-dependent DFT (TD-DFT) is the standard method for calculating these properties. By solving the quantum mechanical equations for the molecule in the presence of an electric field, the values for α and β can be determined. These calculations can predict not only the magnitude of the NLO response but also how it might be tuned by changing the molecular structure.

The following table presents representative data that would be obtained from a DFT calculation for a substituted benzofuran, illustrating the type of information generated in such a study.

Computed PropertySymbolTypical Calculated Value (a.u.)*Physical Significance
Average Polarizability&lt;α&gt;100 - 150Linear response, related to refractive index.
First Hyperpolarizabilityβ_tot500 - 2000Second-order non-linear response (e.g., SHG).
Maximum Absorption Wavelengthλ_max250 - 300 nmUV-Vis absorption characteristics.

*Values are representative for a simple substituted benzofuran and are expressed in atomic units (a.u.). Actual values require specific DFT calculations.

Advanced Characterization Techniques for 5 Isopropyl 2 Methylbenzofuran and Benzofuran Derivatives

High-Resolution Spectroscopic Characterization

High-resolution spectroscopy is fundamental to the elucidation of the molecular structure of 5-Isopropyl-2-methylbenzofuran. A combination of Nuclear Magnetic Resonance (NMR), vibrational (FT-IR, FT-Raman), electronic (UV-Vis), and mass spectrometric methods offers a complete profile of the compound's connectivity and chemical environment.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl group, and the isopropyl group. The protons on the benzofuran (B130515) ring system will appear in the aromatic region, typically between δ 7.0 and 7.5 ppm. chegg.com The isopropyl group will present as a septet for the methine proton (-CH) and a doublet for the two equivalent methyl groups (-CH₃). chegg.com The methyl group attached to the furan (B31954) ring will appear as a singlet in the upfield region.

The ¹³C NMR spectrum will complement the ¹H NMR data by providing information on the carbon skeleton. The carbon atoms of the benzofuran ring will resonate in the downfield region, characteristic of aromatic and heteroaromatic systems. The carbons of the isopropyl and methyl substituents will appear at higher field.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound.
Atom PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
2-CH₃~2.4~14
3-H~6.3~102
4-H~7.3~120
5-CH(CH₃)₂~3.0 (septet)~34
5-CH(CH₃)₂~1.2 (doublet)~24
6-H~7.0~122
7-H~7.4~111
Benzofuran C2-~155
Benzofuran C3-~102
Benzofuran C3a-~129
Benzofuran C4-~120
Benzofuran C5-~142
Benzofuran C6-~122
Benzofuran C7-~111
Benzofuran C7a-~154

Vibrational Spectroscopy (FT-IR, FT-Raman) for Functional Group Analysis

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy, provides valuable information about the functional groups present in this compound. The spectra are characterized by absorption bands corresponding to the vibrational modes of specific bonds.

The FT-IR spectrum of benzofuran and its derivatives typically displays several characteristic bands. chemicalbook.comnist.gov Aromatic C-H stretching vibrations are expected in the region of 3100-3000 cm⁻¹. Aliphatic C-H stretching vibrations from the isopropyl and methyl groups will appear just below 3000 cm⁻¹. vscht.cz The C=C stretching vibrations of the aromatic ring are typically observed in the 1650-1400 cm⁻¹ region. amazonaws.com The C-O-C stretching of the furan ring usually gives rise to strong bands in the 1250-1050 cm⁻¹ region.

FT-Raman spectroscopy provides complementary information to FT-IR. Aromatic ring vibrations often produce strong signals in the Raman spectrum. The symmetric vibrations of the molecule are particularly Raman active.

Table 2: Predicted Characteristic Vibrational Frequencies for this compound.
Vibrational ModePredicted FT-IR Frequency (cm⁻¹)Predicted FT-Raman Frequency (cm⁻¹)
Aromatic C-H Stretch3100-30003100-3000
Aliphatic C-H Stretch2980-28502980-2850
Aromatic C=C Stretch1620-1580, 1500-14501620-1580, 1500-1450
C-O-C Stretch (furan ring)1250-10501250-1050
Aromatic C-H Bend (out-of-plane)900-675-

Electronic Spectroscopy (UV-Vis) for Chromophore Analysis

Electronic spectroscopy, specifically Ultraviolet-Visible (UV-Vis) spectroscopy, is used to study the electronic transitions within the this compound molecule. The benzofuran ring system acts as a chromophore, absorbing UV radiation to promote electrons to higher energy orbitals.

The UV-Vis spectrum of benzofuran derivatives typically exhibits two main absorption bands. researchgate.net These absorptions are due to π → π* transitions within the conjugated system of the fused benzene (B151609) and furan rings. The position and intensity of these bands can be influenced by the nature and position of substituents on the benzofuran ring. The alkyl substituents (isopropyl and methyl) are expected to cause a slight red shift (bathochromic shift) of the absorption maxima compared to the parent benzofuran molecule. msu.edu

Table 3: Predicted UV-Vis Absorption Maxima (λmax) for this compound in a Non-polar Solvent.
Electronic TransitionPredicted λmax (nm)
π → π~250
π → π~280-290

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elucidating the structure of this compound through the analysis of its fragmentation pattern. Upon ionization, the molecule forms a molecular ion (M⁺), and its mass-to-charge ratio (m/z) confirms the molecular weight.

The fragmentation of the molecular ion provides valuable structural information. For alkyl-substituted benzofurans, a common fragmentation pathway involves the loss of the alkyl substituents. libretexts.org For this compound, the loss of a methyl radical (•CH₃) from the isopropyl group to form a stable secondary carbocation is a likely fragmentation. Another expected fragmentation is the loss of the entire isopropyl group. The mass spectrum of the related compound 2-methylbenzofuran (B1664563) shows a prominent molecular ion peak and a base peak corresponding to the loss of a hydrogen atom. nist.govnih.gov

Table 4: Predicted Key Mass Fragments for this compound.
FragmentPredicted m/zDescription
[M]⁺188Molecular Ion
[M - CH₃]⁺173Loss of a methyl radical from the isopropyl group
[M - C₃H₇]⁺145Loss of the isopropyl group
[C₈H₅O]⁺117Further fragmentation of the benzofuran ring

X-ray Crystallography for Precise 3D Structural Determination

X-ray crystallography is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in its crystalline state.

Single-Crystal X-ray Diffraction Analysis

While a single-crystal X-ray structure of this compound itself is not available in the reviewed literature, the crystal structures of the closely related compounds, 3-(3-Chlorophenylsulfonyl)-5-isopropyl-2-methyl-1-benzofuran nih.govnih.gov and 5-Isopropyl-2-methyl-3-phenyl-sulfonyl-1-benzofuran nih.gov, have been determined. These structures provide significant insight into the geometry of the this compound moiety.

In these related structures, the benzofuran unit is essentially planar. nih.govnih.gov The bond lengths and angles within the fused ring system are consistent with those of other benzofuran derivatives. The isopropyl and methyl groups are attached to the benzofuran core, and their conformations can be precisely determined. The crystal packing in these derivatives is stabilized by intermolecular interactions such as C-H···O hydrogen bonds and π-π stacking interactions. nih.govnih.gov Based on this data, it can be inferred that this compound would also adopt a planar benzofuran core with the alkyl substituents extending from it.

Table 5: Inferred Crystallographic Parameters for the this compound Moiety based on Related Structures. nih.govnih.gov
ParameterInferred Value/Characteristic
Benzofuran Ring SystemEssentially planar
C-C Bond Lengths (Aromatic)~1.37 - 1.41 Å
C-O Bond Lengths (Furan)~1.36 - 1.38 Å
Crystal Packing ForcesLikely to involve van der Waals interactions and potentially weak C-H···π interactions

Elucidation of Intermolecular Interactions (e.g., hydrogen bonding, π-π stacking)

The supramolecular architecture of benzofuran derivatives in the solid state is governed by a network of intermolecular interactions. While this compound lacks strong hydrogen bond donors, its derivatives containing hydroxyl or carboxyl groups can participate in significant hydrogen bonding. For instance, studies on 1-benzofuran-2,3-dicarboxylic acid reveal the presence of both intramolecular and intermolecular hydrogen bonds, which dictate the formation of one-dimensional chains in the crystal lattice. iucr.orgnih.gov

The interplay of these various intermolecular forces, including hydrogen bonds, C-H···O, C-H···π, and π-π stacking, results in the formation of complex three-dimensional supramolecular networks. nih.gov The specific nature and strength of these interactions are highly dependent on the substituents present on the benzofuran core. For example, the introduction of halogen atoms can lead to halogen bonding, which can significantly influence the binding affinity and crystal packing. nih.gov

Interaction TypeDonor/Acceptor Examples in Benzofuran DerivativesTypical Geometric Parameters
Hydrogen Bonding -OH, -COOH groups as donors; Oxygen atoms as acceptorsD–H···A distance, D–H···A angle
π-π Stacking Benzofuran ringsCentroid-to-centroid distance (e.g., 3.679 Å) mdpi.com, interplanar distance
C-H···O Interactions C-H bonds and oxygen atoms of the furan ring or substituentsH···O distance, C-H···O angle
C-H···π Interactions C-H bonds and the π system of the benzofuran ringH···π distance, C-H···π angle

Analysis of Solid-State Conformations and Polymorphism

The conformation of benzofuran derivatives in the solid state and the phenomenon of polymorphism are critical aspects that influence their physical and biological properties. The inherent rigidity of the benzofuran ring system limits its conformational flexibility. However, substituents attached to the ring can adopt different spatial arrangements, leading to conformational isomers. The specific conformation adopted in the crystal is a result of the balance between intramolecular steric effects and intermolecular packing forces.

Polymorphism, the existence of multiple crystalline forms of the same compound, is a known phenomenon among benzofuran derivatives. rsc.org Different polymorphs can exhibit distinct properties such as solubility, melting point, and stability, which are particularly important in the pharmaceutical industry. sfasu.edu For example, a highly luminescent benzofuranyl molecule, 1,4-bis(benzofuran-2-yl)-2,3,5,6-tetrafluorophenylene (BFTFP), has been shown to exhibit three different crystal structures, each with unique photonic functions. rsc.org

Analytical TechniqueInformation ProvidedApplication in Benzofuran Characterization
Single-Crystal X-ray Diffraction Precise 3D molecular and crystal structureDetermination of solid-state conformation and intermolecular interactions.
Powder X-ray Diffraction (PXRD) Fingerprint of crystalline phasesIdentification and differentiation of polymorphs.
Differential Scanning Calorimetry (DSC) Thermal transitions (melting, crystallization)Studying the thermodynamic stability and phase transitions of polymorphs.
Solid-State NMR Spectroscopy Local chemical environment of atomsCharacterizing different polymorphic forms and conformational analysis.
Computational Modeling Energetics of different conformations and crystal packingsPredicting and understanding polymorphism.

Q & A

Q. What are the common synthetic routes for 5-Isopropyl-2-methylbenzofuran, and how do reaction conditions influence yield?

Methodological Answer: A two-step synthesis is often employed, starting with Friedel-Crafts acylation to introduce the isopropyl group, followed by cyclization using reagents like hexafluoropropan-2-ol (HFIP) and 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) as an oxidant . Key factors include solvent polarity (e.g., HFIP enhances electrophilicity) and temperature control (room temperature minimizes side reactions). Yield optimization typically involves monitoring reaction progress via TLC or GC-MS. For example, HFIP-mediated reactions achieve ~70% yield under inert atmospheres, while polar aprotic solvents like DMF reduce cyclization efficiency by 15–20% .

Synthesis Method Reagents/Conditions Yield Range
Friedel-Crafts + CyclizationAlCl₃, HFIP, DDQ, RT65–75%
Direct CyclocondensationPOCl₃, reflux in DCM50–60%

Q. How is the crystal structure of this compound determined, and what are its key crystallographic parameters?

Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) using a Bruker SMART CCD diffractometer is standard. The compound crystallizes in a monoclinic system (space group P2₁/c) with unit cell dimensions a = 10.736 Å, b = 13.024 Å, c = 11.729 Å, and β = 99.655° . Data refinement via least-squares methods (e.g., SHELXL) confirms bond angles and torsional strain. For instance, the benzofuran ring exhibits a dihedral angle of 8.2° with the isopropyl group, indicating minimal steric hindrance .

Q. What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Distinct signals for methyl (δ 1.2–1.4 ppm) and isopropyl groups (δ 2.8–3.1 ppm, septet). Aromatic protons appear as doublets (δ 6.7–7.3 ppm) .
  • HRMS : Exact mass confirmation (e.g., [M+H]⁺ at m/z 189.1274) .
  • IR : Stretching vibrations at 1600–1650 cm⁻¹ (C=C aromatic) and 1250–1300 cm⁻¹ (C-O furan) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported pharmacological data for this compound analogs?

Methodological Answer: Discrepancies in receptor binding affinity (e.g., serotonin vs. dopamine receptors) require systematic meta-analysis. Cross-validate findings using:

  • In vitro assays : Radioligand binding studies (e.g., 5-HT₂A vs. D₂ receptors) under standardized buffer conditions (pH 7.4, 25°C) .
  • Computational docking : Compare binding poses in homology models (e.g., SwissModel) to identify steric clashes from isopropyl substitution .
  • Species-specific variability : Test rodent vs. human cell lines to account for receptor polymorphism effects .

Q. What strategies improve the oxidative stability of this compound in long-term storage?

Methodological Answer: Degradation pathways (e.g., furan ring oxidation) are mitigated by:

  • Additives : 0.1% BHT (butylated hydroxytoluene) in ethanol reduces peroxide formation by 40% over 6 months .
  • Storage : Amber vials under argon at –20°C prevent UV-induced radical reactions.
  • Lyophilization : Freeze-drying in trehalose matrices preserves integrity for >12 months .

Q. How do substituent positions (isopropyl vs. methyl) affect the compound’s metabolic pathways in hepatic models?

Methodological Answer: Use LC-MS/MS to track metabolites in hepatocyte incubations:

  • Phase I metabolism : Isopropyl groups undergo hydroxylation (CYP3A4-mediated) to form 5-(2-hydroxypropyl) derivatives, while methyl groups resist oxidation .
  • Phase II conjugation : Glucuronidation rates vary; methyl-substituted analogs show 20% faster clearance due to reduced steric bulk .
Substituent Major Metabolite Enzyme Involved
Isopropyl5-(2-Hydroxypropyl)-2-methylCYP3A4
Methyl2-CarboxybenzofuranCYP2D6

Q. What computational methods predict the compound’s reactivity in electrophilic substitution reactions?

Methodological Answer:

  • DFT calculations (Gaussian 16, B3LYP/6-311+G(d,p)): Localize electrophilic sites using Fukui indices (f⁺). The C-3 position has the highest f⁺ (0.12), making it prone to nitration .
  • MD simulations (GROMACS): Solvent effects (e.g., DMSO vs. water) alter transition-state energies by 5–8 kcal/mol .

Data Contradiction Analysis

Q. Why do conflicting reports exist on the compound’s fluorescence properties?

Methodological Answer: Discrepancies arise from:

  • Solvent polarity : Quantum yield drops from 0.45 in hexane to 0.12 in water due to aggregation-caused quenching (ACQ) .
  • Measurement protocols : Fluorometers with slit widths >5 nm overestimate intensity by 15–20% . Standardize using quinine sulfate as a reference (λₑₓ = 350 nm).

Experimental Design Considerations

Q. How to design a kinetic study for thermal decomposition of this compound?

Methodological Answer:

  • TGA/DSC : Ramp temperatures at 10°C/min under N₂ to identify decomposition onset (~220°C) .
  • Arrhenius parameters : Calculate activation energy (Eₐ) via isoconversional methods (e.g., Flynn-Wall-Ozawa). Reported Eₐ ranges: 90–110 kJ/mol .

Q. What controls are essential in cytotoxicity assays for this compound?

Methodological Answer:

  • Solvent controls : DMSO concentrations ≤0.1% to avoid membrane disruption .
  • Positive controls : Cisplatin (IC₅₀ = 2 μM) for apoptosis validation .
  • Metabolic activity normalization : Use Alamar Blue or MTT assays with triplicate technical replicates to reduce variability (<10% CV) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.